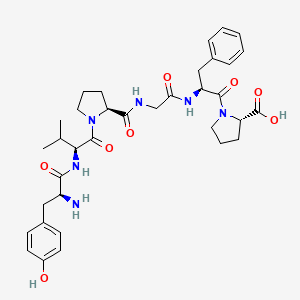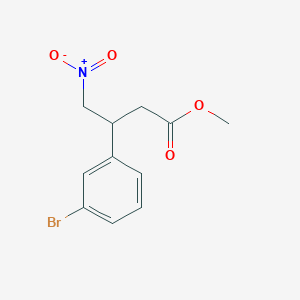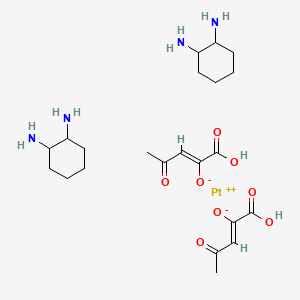
4,4'-Dibenzamidoxime oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dibenzamidoxime oxide is a chemical compound with the molecular formula C14H14N4O3 and a molecular weight of 286.29 g/mol. It is also known by its IUPAC name, N’-hydroxy-4-[4-(N’-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide
Vorbereitungsmethoden
The synthesis of 4,4’-Dibenzamidoxime oxide typically involves the reaction of benzamidoxime with appropriate reagents under controlled conditions. One common synthetic route includes the reaction of benzamidoxime with an oxidizing agent to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
4,4’-Dibenzamidoxime oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while reduction reactions may produce corresponding amines or hydroxylamines .
Wissenschaftliche Forschungsanwendungen
4,4’-Dibenzamidoxime oxide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds . Additionally, it may be used in industrial processes for the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of 4,4’-Dibenzamidoxime oxide involves its interaction with specific molecular targets and pathways. It may act as an oxidizing or reducing agent, depending on the reaction conditions . The compound’s effects are mediated through its ability to donate or accept electrons, thereby influencing various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4,4’-Dibenzamidoxime oxide can be compared with other similar compounds, such as benzamidoxime and its derivatives . These compounds share similar structural features but may differ in their chemical reactivity and applications. For example, benzamidoxime is a precursor to 4,4’-Dibenzamidoxime oxide and may have different reactivity due to the absence of the additional oxime group .
Eigenschaften
Molekularformel |
C14H14N4O3 |
|---|---|
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
N'-hydroxy-4-[4-[(Z)-N'-hydroxycarbamimidoyl]phenoxy]benzenecarboximidamide |
InChI |
InChI=1S/C14H14N4O3/c15-13(17-19)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(16)18-20/h1-8,19-20H,(H2,15,17)(H2,16,18) |
InChI-Schlüssel |
SSRBFTSNCIQBIK-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C(=N\O)/N)OC2=CC=C(C=C2)/C(=N/O)/N |
Kanonische SMILES |
C1=CC(=CC=C1C(=NO)N)OC2=CC=C(C=C2)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)


![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)

![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)


![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)

![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)

